2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate
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Overview
Description
2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate is a chemical compound with the molecular formula C18H19Cl2NO5 and a molecular weight of 400.25316 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate typically involves the reaction of 3,5-dichloropyridin-2-ol with 4-(2-ethoxyethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[(3-chloro-5-trifluoromethyl-2-pyridinyl)oxy]phenoxy}propanoate: Similar structure but with different substituents on the pyridine ring.
2-Ethoxyethanol: Similar ethoxyethyl group but lacks the pyridine and phenoxy moieties.
Uniqueness
2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
169158-28-5 |
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Molecular Formula |
C18H19Cl2NO5 |
Molecular Weight |
400.2g/mol |
IUPAC Name |
2-ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H19Cl2NO5/c1-3-23-8-9-24-18(22)12(2)25-14-4-6-15(7-5-14)26-17-16(20)10-13(19)11-21-17/h4-7,10-12H,3,8-9H2,1-2H3 |
InChI Key |
PRWWGGNUCSSALR-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
Canonical SMILES |
CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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